2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-14-5-7-18(27-2)21-22(14)31-23(24-21)25(12-16-4-3-9-28-16)20(26)11-15-6-8-17-19(10-15)30-13-29-17/h5-8,10,16H,3-4,9,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLGMLANXLYTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3CCCO3)C(=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 354.40 g/mol
- IUPAC Name: this compound
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The benzothiazole and benzo[d][1,3]dioxole moieties are known to enhance the cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- It has been observed to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
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In Vitro Studies :
- A study showed that derivatives of benzothiazole displayed cytotoxicity against several solid tumor cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .
- The compound's ability to inhibit cell proliferation was linked to its capacity to disrupt the cell cycle, particularly at the G0/G1 phase.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are crucial for treating various inflammatory diseases.
-
Mechanism of Action :
- It is hypothesized that the compound inhibits cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process by converting arachidonic acid into prostaglandins.
- Additionally, it may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- In Vivo Studies :
Data Summary
| Biological Activity | Study Type | Findings |
|---|---|---|
| Anticancer | In Vitro | IC50 values of 10–30 µM against solid tumors |
| Anti-inflammatory | In Vivo | Significant reduction in inflammation markers; effective in arthritis models |
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound:
- Benzothiazole Derivatives : A study demonstrated that a series of benzothiazole derivatives exhibited potent anticancer activity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Inflammatory Disease Models : In an experimental model of colitis, a related compound significantly reduced disease severity and histological damage, showcasing its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Key Observations :
Benzothiazole Modifications : The methoxy and methyl groups at positions 4 and 7 of the benzothiazole ring in the target compound may enhance lipophilicity and target selectivity compared to nitro-substituted analogs like 6d, which exhibit potent VEGFR-2 inhibition .
Tetrahydrofuran vs. Cyclopropane : The tetrahydrofuran-methyl group in the target compound likely improves solubility compared to cyclopropane-containing analogs (e.g., compound 85), which are more rigid but may face metabolic instability .
Bioactivity Trends : Thioacetamide-linked benzothiazoles (e.g., 5d, 6d) show broad-spectrum activity against inflammation and cancer, suggesting that the target compound’s acetamide bridge could similarly engage biological targets .
Pharmacokinetic Predictions
Computational models (e.g., preADMET) applied to analogs suggest:
- Metabolism : The tetrahydrofuran group may reduce CYP450-mediated oxidation compared to simpler alkyl chains.
- Absorption : LogP values for benzothiazole derivatives range from 2.5–4.0, indicating moderate blood-brain barrier penetration, though the target compound’s methoxy group could lower this value .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
